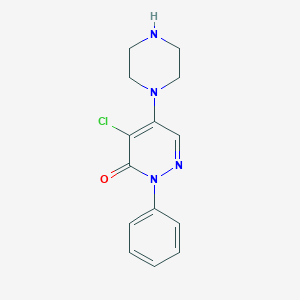

4-氯-2-苯基-5-(哌嗪-1-基)嘧啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

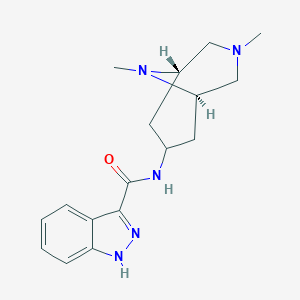

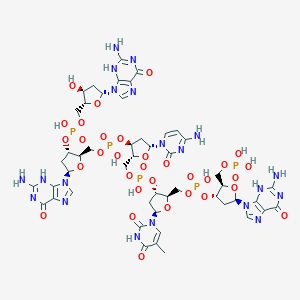

The compound 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has been the subject of various studies due to its potential pharmacological properties. Research has focused on the synthesis and evaluation of its derivatives for various biological activities, including antinociceptive, anticancer, and antagonist activities against specific receptors .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves nucleophilic substitution reactions or aroylation processes. For instance, 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones were synthesized by substituting the chlorine atom of 6-phenyl-5-chloro-2H-pyridazin-3-one or by aroylating N1-piperazinyl-2H-pyridazin-3-one . These methods provide a pathway to introduce various substituents, which can significantly alter the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms. The substitution at the 5-position with a piperazine ring and at the 6-position with a phenyl group is a common feature in these molecules. The specific arrangement of these groups is crucial for the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives is influenced by the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives by introducing different pharmacophoric groups. The reactivity also allows for the generation of compounds with potential antagonist activity, as seen in the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines from related oxazinone adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The specific properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives have not been detailed in the provided papers, but they are likely to be similar to those of related compounds .

科学研究应用

抗真菌活性

一项研究发现该化合物的衍生物是有效的 β-1,3-葡聚糖合酶抑制剂。这些抑制剂在白色念珠菌感染的体内模型中显示出疗效,突出了它们作为抗真菌剂的潜力 (Ting 等人,2011)。

抗糖尿病活性

另一项研究途径探索了三唑并嘧啶-6-基取代哌嗪的合成,包括该焦点化合物的密切衍生物,评估它们作为抗糖尿病药物的潜力。这些化合物表现出显着的 DPP-4 抑制和促胰岛素活性,表明它们在糖尿病治疗中的潜力 (Bindu 等人,2019)。

抗癌剂

合成了一系列衍生物并评估了它们对各种人类癌细胞系的细胞毒性,包括宫颈癌、乳腺癌、结肠癌、皮肤癌和肺癌。一些化合物表现出良好至中等的活性,表明它们作为抗癌剂的潜力 (Murty 等人,2011)。

杀虫活性

基于先前工作对 N-取代 5-氯-6-苯基嘧啶-3(2H)-酮衍生物的研究表明,这些化合物对小菜蛾具有良好的杀虫活性,特别是浓度为 100 mg/L 时活性 >90% 的化合物。这表明它们在害虫防治中的潜在应用 (Wu 等人,2012)。

抗菌活性

筛选了含有嘧啶酮核心结构的化合物,以了解它们的抗菌活性,表明在对抗细菌感染方面具有潜在应用 (Pitucha 等人,2005)。

属性

IUPAC Name |

4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCRZRLLNDTCOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352754 |

Source

|

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

CAS RN |

153276-35-8 |

Source

|

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)

![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)

![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)